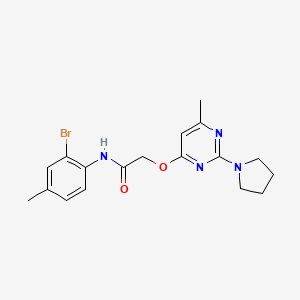

5-(Methoxymethyl)-2H-triazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

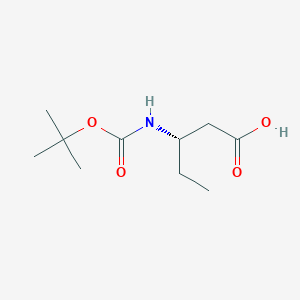

The compound “5-(Methoxymethyl)-2H-triazole-4-carboxylic acid” likely contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The “5-(Methoxymethyl)” indicates a methoxymethyl group attached to the 5th carbon of the triazole ring. The “carboxylic acid” part suggests the presence of a carboxylic acid functional group .

Molecular Structure Analysis

The molecular structure would likely show the triazole ring with the methoxymethyl group attached to one of the carbon atoms and the carboxylic acid group attached to another carbon atom .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-donating methoxymethyl group and the electron-withdrawing carboxylic acid group. These groups could potentially direct and influence subsequent chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .Applications De Recherche Scientifique

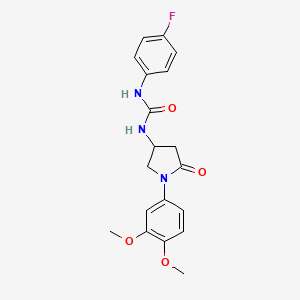

Synthesis of Biologically Active Compounds

The chemistry of triazole derivatives, including those related to "5-(Methoxymethyl)-2H-triazole-4-carboxylic acid," is essential for creating biologically active compounds. For instance, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates facilitates the preparation of peptidomimetics and compounds with triazole scaffolds, which are significant in drug development, including HSP90 inhibitors showing considerable potency (Ferrini et al., 2015).

Anticancer and Antimicrobial Activities

Triazole derivatives have been synthesized and evaluated for their potential in treating cancer and infections. Some compounds have shown promising results against a panel of cancer cell lines and various microbial strains, highlighting their potential in medicinal chemistry and pharmacology (Bekircan et al., 2008), (Bektaş et al., 2007).

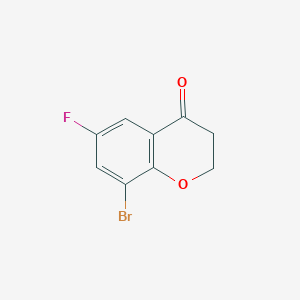

Corrosion Inhibition

The application of triazole derivatives extends to the field of materials science, particularly in corrosion inhibition for metals. For example, certain triazole compounds have been identified as effective inhibitors for the acidic corrosion of mild steel, demonstrating high inhibition efficiency and contributing to the development of corrosion-resistant materials (Bentiss et al., 2009).

Synthetic Applications

Triazole derivatives, including those related to "5-(Methoxymethyl)-2H-triazole-4-carboxylic acid," serve as key intermediates in organic synthesis. Their unique chemical properties enable the construction of complex molecular architectures, facilitating the development of new synthetic methods and the production of novel compounds with potential applications across various fields (Houpis et al., 2010).

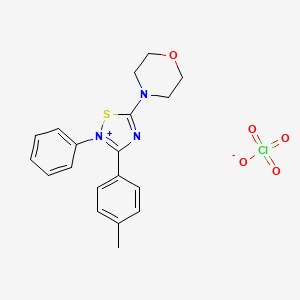

Mécanisme D'action

Target of Action

Compounds like “5-(Methoxymethyl)-2H-triazole-4-carboxylic acid” often target enzymes or receptors in the body. The specific target would depend on the structure of the compound and its chemical properties .

Mode of Action

The compound could interact with its target through various mechanisms, such as inhibiting an enzyme’s activity or modulating a receptor’s function . The exact mode of action would depend on the compound’s chemical structure and the nature of its target.

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the pathway’s function and impact the body’s metabolism .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, charge, and hydrophobicity could influence how it is absorbed, distributed, metabolized, and excreted by the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular metabolism to alterations in cell signaling .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Orientations Futures

Propriétés

IUPAC Name |

5-(methoxymethyl)-2H-triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-11-2-3-4(5(9)10)7-8-6-3/h2H2,1H3,(H,9,10)(H,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXXJKFOEXQILT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NNN=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methoxymethyl)-2H-triazole-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2942660.png)

![(E)-4-cyano-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2942662.png)

![2,5-dichloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2942666.png)

![methyl 2-(2,5-difluorophenyl)-2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]amino]propanoate](/img/structure/B2942672.png)

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2942673.png)